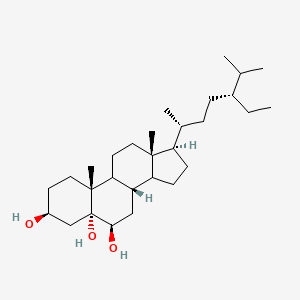
Lebanus Cedra
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The preparation of compounds derived from Lebanese Cedar involves various extraction methods. Phytochemical composition analysis of the wood and leaves using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) has identified several compounds, including terpenoids, steroids, and vitamins . Extraction methods such as maceration, ultrasound, and Soxhlet extraction using solvents like hexane, methanol, acetonitrile, or ethyl acetate are commonly employed .
Industrial Production Methods: Industrial production of Lebanese Cedar compounds focuses on sustainable forestry practices and reforestation techniques. Lebanon’s Ministry of Environment has initiated projects to determine low-cost reforestation techniques for large-scale land rehabilitation . These methods include non-irrigated seed planting and the use of seedlings, aiming to reduce costs while achieving sufficient regeneration .
化学反応の分析
Types of Reactions: Lebanese Cedar compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the essential oils extracted from the cedar contain terpenes that can be oxidized to form different products .
Common Reagents and Conditions: Common reagents used in the reactions involving Lebanese Cedar compounds include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvent systems .
Major Products Formed: Major products formed from the reactions of Lebanese Cedar compounds include oxidized terpenes, reduced steroids, and substituted vitamins. These products have various applications in pharmaceuticals, cosmetics, and other industries .
科学的研究の応用
Lebanese Cedar has a wide range of scientific research applications. In biology and medicine, Lebanese Cedar extracts have shown antimicrobial activity against human pathogens and food spoilage microorganisms . Additionally, the cedar’s compounds are being researched for their potential anti-cancer properties and use in traditional medicine .
作用機序
The mechanism of action of Lebanese Cedar compounds involves their interaction with various molecular targets and pathways. For instance, the antimicrobial activity of cedar extracts is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes . The anti-cancer properties are believed to involve the induction of apoptosis and inhibition of cell proliferation .
類似化合物との比較
Lebanese Cedar is unique compared to other similar compounds due to its specific chemical composition and historical significance. Similar compounds include those derived from other species of the Cedrus genus, such as Cedrus atlantica (Atlas Cedar), Cedrus deodara (Deodar Cedar), and Cedrus brevifolia (Cyprus Cedar) . While these species share some chemical similarities, Lebanese Cedar is distinguished by its higher content of certain terpenes and its cultural importance .
Conclusion
Lebanese Cedar, or Cedrus libani, is a compound of significant scientific interest due to its unique chemical properties and wide range of applications
特性
分子式 |
C29H52O3 |
|---|---|
分子量 |
448.7 g/mol |
IUPAC名 |
(3S,5R,6R,8S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C29H52O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-26,30-32H,7-17H2,1-6H3/t19-,20-,21+,22+,23-,24?,25?,26-,27-,28-,29+/m1/s1 |
InChIキー |
VGSSUFQMXBFFTM-DOJFCBCXSA-N |
異性体SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CCC3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C)C(C)C |
正規SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


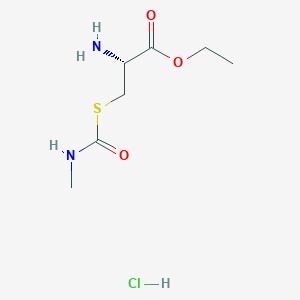
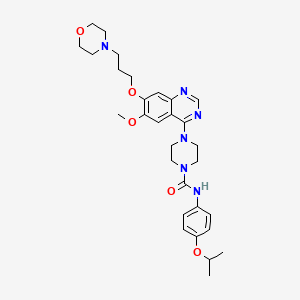

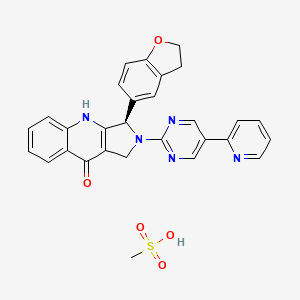
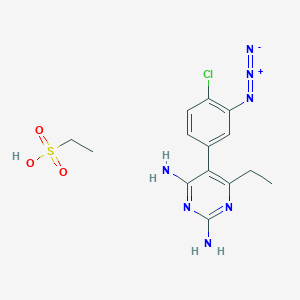
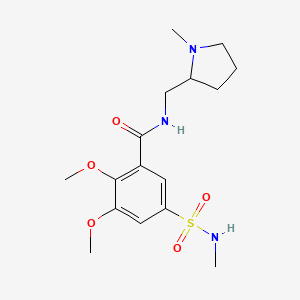
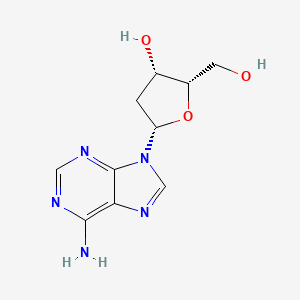
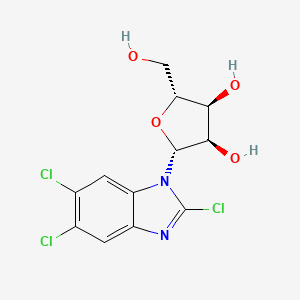
![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B10826903.png)

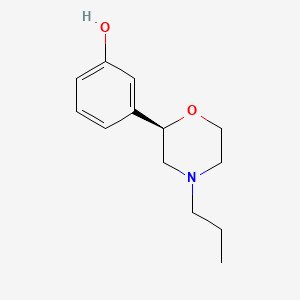
![(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid](/img/structure/B10826915.png)
![(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10826930.png)
![(6R,7R)-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826942.png)
